5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione
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Overview
Description
5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione, also known as DMAMCL, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of cyclohexanedione derivatives and has been shown to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione is not fully understood. However, it is believed that the compound acts by inhibiting the activity of enzymes that are involved in the biosynthesis of nucleic acids. This leads to a decrease in the production of DNA and RNA, which in turn leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and decrease the production of DNA and RNA. This compound has also been shown to possess anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in high yield. It also possesses a high degree of selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, this compound also has some limitations. It is a relatively new compound and its long-term effects on human health are not fully understood. Further research is needed to determine its safety and efficacy.
Future Directions
There are several future directions for research on 5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione. One area of research is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another area of research is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Further research is also needed to determine its safety and efficacy in humans and to develop new methods for its synthesis and purification.
Synthesis Methods
5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-thienylmethylamine in the presence of acetic acid. The reaction proceeds at room temperature and the product can be obtained in high yield after purification.
Scientific Research Applications
5,5-dimethyl-2-{[(2-thienylmethyl)amino]methylene}-1,3-cyclohexanedione has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of cancer therapy. This compound has been shown to possess anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells.
properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(thiophen-2-ylmethyliminomethyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-14(2)6-12(16)11(13(17)7-14)9-15-8-10-4-3-5-18-10/h3-5,9,16H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKKSYXLCIKXRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=CC=CS2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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